molecular formula C6H14O3 B079582 1,1,3-Trimethoxypropane CAS No. 14315-97-0

1,1,3-Trimethoxypropane

Cat. No.: B079582
CAS No.: 14315-97-0
M. Wt: 134.17 g/mol
InChI Key: FKZYYYDRLJCHGL-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxypropane is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry .

Preparation Methods

1,1,3-Trimethoxypropane can be synthesized through several methods. One common method involves the reaction of methanol with glycerol in the presence of a super acid catalyst such as zirconium dioxide/sulfuric acid. The reaction is carried out at a temperature of 200°C and a pressure of 0.1 psia for approximately 4.3 minutes . Another method involves the use of phase transfer catalysis, where glycerol is reacted with dimethyl sulfate in the presence of potassium hydroxide and a phase transfer catalyst .

Chemical Reactions Analysis

1,1,3-Trimethoxypropane undergoes various chemical reactions, including:

Scientific Research Applications

Solvent Applications

1.1 CO2_2 Absorption

1,1,3-Trimethoxypropane has been explored as a potential solvent for carbon dioxide (CO2_2) absorption. Its structural similarities to other polyether solvents suggest that it may effectively capture CO2_2, which is crucial for reducing greenhouse gas emissions. Studies indicate that TMP can serve as a green alternative to traditional solvents like diglyme in CO2_2 capture processes due to its lower toxicity and favorable thermophysical properties .

Table 1: Thermophysical Properties of this compound

PropertyValue
Density0.942 g/cm³
Boiling Point45°C to 46°C (17 mmHg)
Flash Point40°C (105°F)
Refractive Index1.4

Organic Synthesis

2.1 Methylation Reactions

TMP can be utilized as a methylating agent in organic synthesis. Its trimethoxy structure allows it to participate in various reactions where methyl groups are transferred to other compounds. This property is particularly useful in the synthesis of more complex organic molecules, enhancing the efficiency of chemical reactions in laboratory settings .

Biomedical Applications

3.1 Cell Biology

In cell biology research, TMP has been noted for its compatibility with cell culture systems. Its low toxicity profile makes it an attractive candidate for use in biological assays and experiments where solvent effects must be minimized .

Material Science

4.1 Polymer Production

TMP can act as a plasticizer or additive in the production of polymers and resins. Its ability to modify the physical properties of materials makes it valuable in developing new materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Several studies have highlighted the applications of TMP:

  • A study published in ACS Sustainable Chemistry & Engineering examined the use of glycerol-derived solvents like TMP for CO2_2 absorption, demonstrating its effectiveness compared to conventional solvents .
  • Research indicated that TMP's viscosity is lower than that of diglyme at various temperatures, which could enhance its performance as a solvent in gas absorption processes .

Mechanism of Action

The mechanism of action of 1,1,3-Trimethoxypropane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1,1,3-Trimethoxypropane can be compared with similar compounds such as 1,2,3-Trimethoxypropane and 1,1,3,3-Tetramethoxypropane. While 1,2,3-Trimethoxypropane is also used as a solvent and has low toxicity, 1,1,3,3-Tetramethoxypropane is used in the preparation of malondialdehyde standards. The unique aspect of this compound is its specific reactivity and stability, making it suitable for certain specialized applications .

Biological Activity

1,1,3-Trimethoxypropane (TMP) is a glycerol-derived ether that has garnered attention for its potential applications in various fields, particularly in organic synthesis and as a solvent. This article reviews the biological activity of TMP, focusing on its toxicity, environmental impact, and utility in chemical processes.

Chemical Structure and Properties

This compound is an ether with the molecular formula C_6H_14O_3. Its structure consists of a propane backbone with three methoxy groups attached to the first and third carbons. This configuration contributes to its unique chemical properties, including its solubility and reactivity.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. In studies assessing its acute toxicity, TMP showed no significant adverse effects in standard tests for skin sensitization, mutagenicity, or ecotoxicity in aquatic environments . The compound has been rated favorably in terms of human health concerns when compared to other solvents, making it a potential candidate for "green" chemistry applications .

Environmental Impact

The environmental impact of TMP is also noteworthy. It has been characterized as having low vapor pressure (325 mm Hg) and low theoretical oxygen demand (ThOD), suggesting minimal environmental persistence and lower potential for bioaccumulation . These properties make TMP an attractive alternative to more hazardous solvents traditionally used in organic synthesis.

Applications in Organic Synthesis

This compound has been explored as a solvent for various chemical reactions. Notably, it has been utilized in the reduction of functional groups such as nitriles and nitro compounds using transition metal catalysts . The following table summarizes the findings from recent studies on TMP's effectiveness in organic synthesis:

Reaction TypeCatalyst UsedYield (%)Conditions
Reduction of NitrilesTMDS + Metal Catalyst8550 °C, 24 hours
Reduction of Nitro CompoundsTMDS + Metal Catalyst90Room Temperature
Ester ReductionVarious7560 °C, 12 hours

Case Studies

Several case studies have highlighted the utility of TMP in practical applications:

  • Reduction Reactions : A study demonstrated the use of TMP as a solvent for the reduction of nitriles to amines with high yields (up to 90%) using TMDS (trimethylsilyl) as a reducing agent. The reaction was performed at room temperature over a period of 24 hours .
  • Green Chemistry Applications : In another case study focusing on sustainability, researchers evaluated TMP's performance against traditional solvents in CO₂ absorption processes. The findings suggested that TMP could serve as an effective physical solvent with lower environmental impact compared to conventional options like diglyme .

Q & A

Basic Research Questions

Q. How can researchers systematically characterize the purity and structural identity of 1,1,3-Trimethoxypropane in synthetic workflows?

  • Methodological Answer :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methoxy group positions and propane backbone. Compare chemical shifts with literature data (e.g., δ ~3.3 ppm for methoxy protons) .
  • Chromatographic Purity : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity. Monitor for byproducts like residual alcohols or aldehydes from incomplete synthesis .
  • Physical Properties : Verify density (0.942 g/cm³) and refractive index (1.398) against established standards to ensure consistency with expected values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Keep away from oxidizing agents due to potential reactivity .
  • Waste Disposal : Neutralize acidic or basic residues before disposal. Collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for generating reactive intermediates in organic synthesis?

  • Methodological Answer :

  • Acid-Catalyzed Hydrolysis : Under controlled acidic conditions (e.g., HCl in methanol), the compound can hydrolyze to form acrolein derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize side reactions .
  • Stability Profiling : Conduct kinetic studies using UV-Vis spectroscopy to assess degradation rates under varying temperatures and pH. This data informs optimal storage and reaction conditions .

Q. What strategies resolve contradictions in toxicological data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate studies using standardized exposure models (e.g., OECD guidelines for inhalation or dermal toxicity) to isolate confounding variables like impurities or solvent effects .
  • Meta-Analysis : Systematically review grey literature (e.g., dissertations, conference abstracts) and regulatory databases (e.g., TSCATS, NIH RePORTER) to identify data gaps and validate trends .

Q. How can researchers design experiments to evaluate the compound’s role in oxidative stress models?

  • Methodological Answer :

  • Biomarker Quantification : Hydrolyze this compound to generate malondialdehyde (MDA) analogs, and measure MDA-adduct formation in cell cultures using HPLC-MS/MS. Compare results with positive controls (e.g., H₂O₂-treated samples) .
  • In Vivo Models : Administer the compound to rodents via oral gavage and assess lipid peroxidation in tissues (e.g., liver, lung) using thiobarbituric acid reactive substances (TBARS) assays. Include sham and vehicle controls to isolate compound-specific effects .

Methodological and Literature Review Questions

Q. What systematic approaches ensure comprehensive literature reviews for proposing research on this compound?

  • Methodological Answer :

  • Database Search Strategy : Use CAS number (14315-97-0) and synonyms (e.g., trimethyl orthoacetate) to query PubMed, SciFinder, and Reaxys. Apply Boolean operators (e.g., "synthesis AND toxicity") and filter by publication date (post-2010) .
  • Grey Literature Inclusion : Search technical reports, theses, and regulatory documents (e.g., ATSDR profiles) for unpublished data on stability or toxicity .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 6–12 weeks. Analyze degradation products via GC-MS and adjust storage protocols (e.g., desiccants, amber glass) .
  • Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation. Validate efficacy using accelerated stability testing .

Properties

IUPAC Name

1,1,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZYYYDRLJCHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074694
Record name Propane, 1,1,3-trimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-97-0
Record name 1,1,3-Trimethoxypropane
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Record name Propane, 1,1,3-trimethoxy-
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Record name 14315-97-0
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Record name Propane, 1,1,3-trimethoxy-
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Record name 1,1,3-Trimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane
3-methylcyclobutane-1,1-dicarboxylic Acid
3-methylcyclobutane-1,1-dicarboxylic Acid
1,1,3-Trimethoxypropane

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